
2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid
Descripción general
Descripción
“2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid” is a chemical compound with the molecular formula C9H16O3 . It is also known by other names such as “2-Furanpropanoic acid, tetrahydro-α,α-dimethyl-” and "2,2-Dimethyl-3-(tetrahydrofuran-2-yl)propanoic acid" .
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. The molecular weight of “2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid” is 172.22 . For a detailed molecular structure, it’s recommended to refer to specialized databases or software that can generate a 3D structure based on the molecular formula.Aplicaciones Científicas De Investigación
Selective Esterifications in Organic Synthesis
A derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate (5b), exhibited significant effects on selective esterifications of primary alcohols. This derivative allows for the esterification of a broad range of carboxylic acids with primary alcohols in a water-containing solvent, highlighting its utility in organic synthesis. The derivative can be removed post-reaction through simple basic or acidic aqueous workup, demonstrating its practical applications in the selective formation of esters (Wang et al., 2012).
Synthesis of β-Amino Acids
Research on stereocontrolled transformation of d- and l-glyceraldehyde into 3-amino-2-(2′,2′-dimethyl-1′,3′-dioxolan-4′-yl)propanoic acids represents a novel synthesis method for β-amino acids. This method involves a stereoselective Michael addition, showcasing the potential of 2,2-dimethyl derivatives in synthesizing complex amino acid structures, which are valuable in peptide chemistry and drug design (Fernandez et al., 2006).
Chiral Separations
A study on the chiral supercritical fluid chromatography (SFC) separation of racemic 2,2-dimethyl-3-aryl-propanoic acids without the use of acidic additives showcases the compound's role in facilitating enantiomeric separations. This work emphasizes the importance of 2,2-dimethyl derivatives in chiral analysis and separation sciences, providing a green chemistry approach to resolving racemic mixtures without the need for harsh chemicals (Wu et al., 2016).
Novel Synthesis Applications
The Suzuki-Miyaura reaction application in synthesizing novel oxolan-2-one derivatives through the reactions of 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one with arylboronic acids underlines the compound's versatility in creating new chemical entities. This research highlights its utility in organic synthesis, particularly in generating structurally diverse molecules for various scientific applications (Ghochikyan et al., 2019).
Peptide Coupling in Aqueous Media
An Oxyma derivative, closely related to 2,2-dimethyl-3-(oxolan-2-yl)propanoic acid, was found effective for amide-forming reactions in water, enabling the synthesis of peptides without measurable racemization. This underscores the derivative's potential in peptide synthesis, offering a water-compatible method that can simplify the purification process and enhance yield efficiency (Wang, Kurosu, & Wang, 2012).
Propiedades
IUPAC Name |
2,2-dimethyl-3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,8(10)11)6-7-4-3-5-12-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDAAHASUINXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)
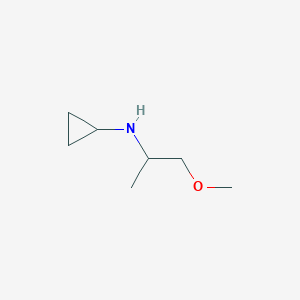
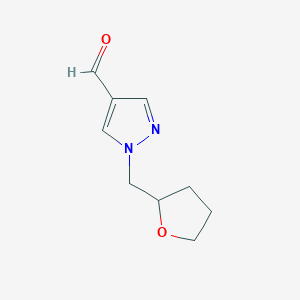
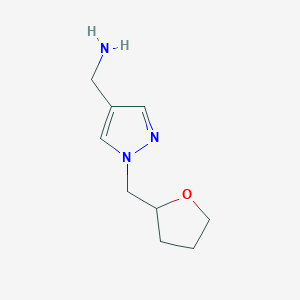
![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)
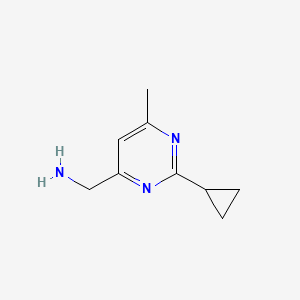

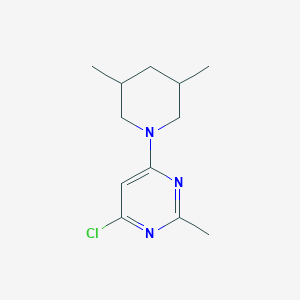
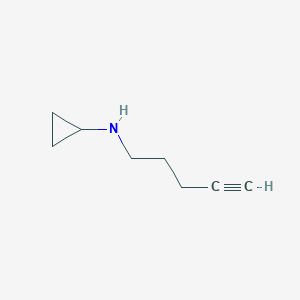

![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)
![methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1467936.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)
